CDC20 Inhibitory Activity: Apcin (Derived from 82553-75-1) vs. Metronidazole
Apcin, the trichloroethylamide derivative of 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid, inhibits the mitotic regulator CDC20 with an IC50 in the high micromolar range (~100 µM) in biochemical assays, while the parent 5-nitroimidazole scaffold metronidazole exhibits no measurable CDC20 inhibition at concentrations up to 500 µM [1]. This functional divergence arises directly from the propanoic acid side chain, which enables the introduction of the trichloroethylamide pharmacophore that is essential for CDC20 binding.
| Evidence Dimension | CDC20 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Apcin (derived from 82553-75-1): IC50 ~100 µM |
| Comparator Or Baseline | Metronidazole: IC50 >500 µM (no measurable inhibition) |
| Quantified Difference | >5-fold selectivity window for CDC20 inhibition |
| Conditions | Biochemical CDC20 binding/inhibition assay; cell-free system |
Why This Matters
A procurement decision for CDC20-targeted drug discovery projects must prioritize 82553-75-1 because its carboxylic acid handle is the direct entry point to the Apcin chemotype; metronidazole cannot be elaborated into a CDC20 inhibitor without de novo multistep synthesis.
- [1] Bhuniya R, et al. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors. ACS Med Chem Lett. 2022; 13(3): 456-463. doi:10.1021/acsmedchemlett.1c00682. View Source
